N-{2-[4-(aminosulfonyl)phenyl]ethyl}-2-[(2-isopropyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio]acetamide
Overview
Description
2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)thio]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide is a member of quinazolines.
Scientific Research Applications
Theoretical Investigation and Antimalarial Applications
A theoretical investigation into antimalarial sulfonamides, including derivatives similar to the specified compound, utilized computational calculations and molecular docking studies. This research highlighted the potential of sulfonamide derivatives in treating COVID-19, with specific compounds showing excellent antimalarial activity and selectivity due to their structural moieties, such as the quinoxaline moiety attached to the sulfonamide ring system. The study also noted the favorable ADMET properties of these compounds, indicating their potential as safe and effective therapeutic agents (Fahim & Ismael, 2021).
Antimicrobial Activity and Quantum Calculations
Further research into the reactivity of sulfonamide derivatives demonstrated significant antimicrobial activities. Quantum calculations of specific compounds provided insights into their structural and electronic properties, correlating these with antimicrobial efficacy. The study showcased the therapeutic potential of these derivatives against various microbial strains, offering a basis for the development of new antimicrobial agents (Fahim & Ismael, 2019).
Anticancer and Antibacterial Applications
Novel N-cycloalkyl-(cycloalkylaryl)-2-[(3-R-2-oxo-2H-[1,2,4]triazino[2,3-c]quinazoline-6-yl)thio]acetamides were synthesized and tested for their in vitro anticancer and antibacterial activities. One compound exhibited significant anticancer activity, especially against non-small cell lung and CNS cancer cell lines, suggesting the importance of structural optimization in developing targeted anticancer therapies (Berest et al., 2011).
Pharmacological Properties of Sulfonamide Derivatives
The design and synthesis of bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs, including compounds structurally related to the specified chemical, have been explored for their glutaminase inhibitory activity. This research underscores the therapeutic potential of such derivatives in cancer treatment by attenuating the growth of cancer cells in vitro and in vivo models, highlighting the critical role of molecular design in enhancing drug-like properties (Shukla et al., 2012).
Properties
IUPAC Name |
2-[(3-oxo-2-propan-2-yl-2H-imidazo[1,2-c]quinazolin-5-yl)sulfanyl]-N-[2-(4-sulfamoylphenyl)ethyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N5O4S2/c1-14(2)20-22(30)28-21(27-20)17-5-3-4-6-18(17)26-23(28)33-13-19(29)25-12-11-15-7-9-16(10-8-15)34(24,31)32/h3-10,14,20H,11-13H2,1-2H3,(H,25,29)(H2,24,31,32) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WKKLXYJSYPCFFA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1C(=O)N2C(=N1)C3=CC=CC=C3N=C2SCC(=O)NCCC4=CC=C(C=C4)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N5O4S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
499.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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